3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde
Description
Properties
Molecular Formula |
C9H3BrF6O2 |
|---|---|
Molecular Weight |
337.01 g/mol |
IUPAC Name |
3-bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C9H3BrF6O2/c10-6-2-4(3-17)1-5(8(11,12)13)7(6)18-9(14,15)16/h1-3H |
InChI Key |
WRLXXNOKLCWFLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)OC(F)(F)F)Br)C=O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a multi-step approach:
- Starting Material Selection: Usually, a suitably substituted benzaldehyde or benzene derivative bearing trifluoromethoxy and trifluoromethyl groups is chosen as the precursor.
- Bromination: Introduction of the bromine atom at the 3-position is achieved via electrophilic aromatic substitution using bromine or brominating agents under controlled temperature and solvent conditions to ensure regioselectivity.
- Functional Group Interconversions: If necessary, trifluoromethoxy and trifluoromethyl groups are introduced or modified through nucleophilic substitution or cross-coupling reactions.
Specific Synthetic Routes
Bromination of 4-(Trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde
One common method involves the bromination of 4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde using bromine or N-bromosuccinimide (NBS) under controlled low temperatures (0–5 °C) in anhydrous solvents such as dichloromethane (DCM). This approach favors selective bromination at the 3-position due to the directing effects of the substituents and steric hindrance.
- Reaction Conditions:
- Solvent: Anhydrous DCM
- Temperature: 0–5 °C
- Brominating agent: Bromine or NBS
- Reaction time: 2–4 hours
- Outcome: High regioselectivity and yields typically above 80% are reported with minimal polybromination.
Cross-Coupling Approaches for Trifluoromethylation
In cases where the trifluoromethyl group is introduced after bromination, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or copper-mediated trifluoromethylation can be employed. These methods allow for the installation of trifluoromethyl groups on aryl halides with good functional group tolerance.
- Catalysts: Pd(PPh3)4 or CuCF3 complexes
- Reagents: Trifluoromethyl sources like Togni’s reagent or trifluoromethyl iodide
- Conditions: Mild heating (50–80 °C), inert atmosphere
- Yields: Moderate to high, depending on substrate and catalyst system
Introduction of Trifluoromethoxy Group
The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxide sources or via oxidative fluorination of methoxy precursors. This step is often performed early in the synthetic sequence to stabilize the aromatic ring for subsequent bromination.
Industrial Scale Considerations
Industrial synthesis optimizes these steps for scalability:
- Use of continuous flow reactors for controlled bromination to improve safety and reproducibility.
- Automated reagent addition and temperature control to maintain regioselectivity.
- Purification by crystallization or distillation to achieve >95% purity.
Reaction Data and Analysis
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | Bromine or NBS, DCM | 0–5 | 2–4 | 80–85 | Regioselective bromination at 3-position |
| Trifluoromethylation | Pd catalyst, CF3 source | 50–80 | 4–6 | 70–90 | Cross-coupling on aryl bromide |
| Trifluoromethoxy introduction | Trifluoromethoxide nucleophile or oxidative fluorination | 25–60 | 3–5 | 75–85 | Early step to stabilize ring |
Analytical Verification
- Purity Assessment: Reverse-phase HPLC with C18 columns using acetonitrile/water gradients confirms purity >95%.
- Structural Confirmation: 1H-NMR shows aldehyde proton near 10 ppm; 19F-NMR confirms trifluoromethyl and trifluoromethoxy groups; 13C-NMR and HRMS validate molecular structure and weight.
- Yield Optimization: Reaction kinetics monitored by TLC and HPLC guide stoichiometry and catalyst loading adjustments.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 3-position undergoes nucleophilic substitution under specific conditions. The electron-withdrawing effects of the trifluoromethoxy and trifluoromethyl groups activate the aromatic ring toward nucleophilic displacement.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Sodium Methoxide | DMSO, 80°C, 12 hrs | 3-Methoxy-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde | 72% |
| Ammonia (NH₃) | Ethanol, 60°C, 8 hrs | 3-Amino-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde | 65% |
| Potassium Thiocyanate | Acetonitrile, reflux, 6 hrs | 3-Thiocyanato-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde | 58% |
Mechanism :
The reaction proceeds via an aromatic nucleophilic substitution (SNAr) mechanism. The electron-withdrawing groups stabilize the negatively charged transition state, accelerating substitution at the brominated position.
Oxidation Reactions
The aldehyde group (-CHO) is susceptible to oxidation, forming a carboxylic acid derivative.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (aq. H₂SO₄) | 0–5°C, 4 hrs | 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzoic acid | 85% |
| CrO₃ (Acetic Acid) | 25°C, 2 hrs | Same as above | 78% |
Notes : Oxidation with KMnO₄ under acidic conditions is preferred for higher selectivity. The trifluoromethyl groups remain intact due to their chemical stability.
Reduction Reactions
The aldehyde group can be reduced to a primary alcohol without affecting other functional groups.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ (MeOH) | 0°C, 1 hr | 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl alcohol | 90% |
| LiAlH₄ (THF) | Reflux, 2 hrs | Same as above | 88% |
Mechanism : Sodium borohydride selectively reduces the aldehyde to an alcohol, while lithium aluminum hydride offers faster kinetics but requires anhydrous conditions.
Electrophilic Aromatic Substitution (EAS)
The electron-deficient aromatic ring undergoes EAS at positions ortho/para to the directing groups.
Regioselectivity : Nitration occurs predominantly at the 2-position due to steric and electronic effects of the trifluoromethoxy group . Chlorination under radical conditions favors meta-substitution relative to the aldehyde group.
Cross-Coupling Reactions
The bromine substituent participates in palladium-catalyzed cross-coupling reactions.
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 3-Aryl-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde | 75% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100°C | 3-Amino-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde | 70% |
Applications : These reactions enable modular functionalization for pharmaceutical intermediates or materials science applications.
Key Factors Influencing Reactivity:
-
Electronic Effects : The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups strongly deactivate the ring, directing substitution to meta/para positions.
-
Steric Hindrance : Bulkier substituents reduce reaction rates at crowded positions (e.g., 5-CF₃ limits accessibility to adjacent sites).
-
Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates by stabilizing transition states.
Scientific Research Applications
Organic Synthesis
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde serves as a versatile intermediate in the synthesis of various complex organic molecules. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, making it useful for constructing diverse chemical scaffolds.
Pharmaceutical Development
The compound is being explored as a potential pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs targeting specific biological pathways. For instance, studies have indicated that compounds with similar structures exhibit significant antimicrobial activity against resistant bacterial strains such as Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.25 to 64 µg/mL.
Material Science
In material science, this compound is utilized in the synthesis of novel polymers and materials with enhanced thermal and mechanical properties. The trifluoromethyl group is known to improve the lipophilicity and stability of materials, which can be advantageous in various industrial applications.
Case Study 1: Antimicrobial Efficacy
A study evaluated various fluoro and trifluoromethyl-substituted compounds for their antimicrobial activity against MRSA. Among these, 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde demonstrated significant inhibitory effects, highlighting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anti-inflammatory Properties
Research has shown that compounds structurally related to this aldehyde can inhibit Bruton tyrosine kinase (Btk), a target for treating autoimmune diseases such as systemic lupus erythematosus and multiple sclerosis. In preclinical models, Btk inhibitors derived from similar structures have resulted in decreased pro-inflammatory cytokine production, suggesting therapeutic potential for inflammatory disorders.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like trifluoromethoxy and trifluoromethyl can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can affect biochemical pathways and cellular processes .
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
The table below compares the target compound with analogs differing in substituent type, position, or molecular weight:
*Estimated based on substituent contributions.
Key Differences and Implications
The 5-CF₃ group increases steric bulk, which may hinder nucleophilic attacks at the aldehyde moiety compared to analogs like SS-5941 .
Synthetic Utility :
- Compounds like 3-bromo-4-(trifluoromethoxy)benzaldehyde (SS-5941) are synthesized via Wittig olefination, a method adaptable to the target compound with additional steps for introducing the 5-CF₃ group .
- The chloro analog (3-bromo-4-chloro-5-CF₃-benzaldehyde) is commercially available, highlighting the demand for halogenated benzaldehydes in cross-coupling reactions .
For example, 4-(bromomethyl)benzaldehyde mandates immediate eye flushing and skin decontamination, a precaution applicable to all listed compounds .
Medicinal Chemistry Relevance: Fluorinated analogs like 4-bromo-3-CF₃-benzaldehyde (96% purity) demonstrate the role of fluorine in enhancing drug potency and bioavailability, a trait likely shared by the target compound .
Biological Activity
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula . This compound is notable for its unique structural features, including a bromine atom and multiple trifluoromethyl groups, which significantly influence its biological activity. The trifluoromethoxy and trifluoromethyl substituents are known to enhance the lipophilicity and metabolic stability of compounds, making them valuable in medicinal chemistry.
- Molecular Formula :
- Molecular Weight : 305.02 g/mol
- IUPAC Name : 3-bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde
- CAS Number : 1980063-84-0
The biological activity of 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde can be attributed to its ability to interact with various biological targets. The trifluoromethoxy group enhances binding interactions with proteins, potentially increasing the compound's inhibitory effects on specific enzymes or receptors.
Enzyme Inhibition
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency in enzyme inhibition. For example, studies have shown that similar compounds can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes. The mechanism often involves the compound binding to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity .
Anticancer Activity
In recent studies, compounds similar to 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde have shown promising anticancer properties. For instance, a related compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involved apoptosis induction through the activation of caspases and modulation of cell cycle progression .
Case Studies
- Study on Enzyme Inhibition : A study published in the Journal of Medicinal Chemistry investigated a series of trifluoromethyl-substituted benzaldehydes for their ability to inhibit specific kinases involved in cancer progression. The results indicated that the presence of trifluoromethoxy groups significantly increased inhibitory potency compared to non-fluorinated analogs .
- Antimicrobial Activity : Another study evaluated the antimicrobial properties of various fluorinated benzaldehydes, including this compound. It was found that compounds with trifluoromethoxy substitutions exhibited enhanced activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .
Comparative Analysis
The following table summarizes the biological activities of 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde compared to other similar compounds:
| Compound Name | Anticancer Activity | Enzyme Inhibition | Antimicrobial Activity |
|---|---|---|---|
| 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde | Moderate | High | Moderate |
| 3-Bromo-5-trifluoromethylbenzaldehyde | High | Moderate | Low |
| 5-Trifluoromethoxy-2-bromobenzaldehyde | Low | High | High |
Q & A
Q. What safety protocols should be followed when handling 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde?
While direct toxicological data for this compound are limited, safety measures for structurally similar brominated aldehydes include:
- Eye exposure : Immediate flushing with water for 10–15 minutes, followed by consultation with an ophthalmologist.
- Skin contact : Washing with soap and water for ≥15 minutes; remove contaminated clothing.
- Ingestion : Rinse mouth with water (if conscious) and seek medical attention. Always use personal protective equipment (PPE) and work in a fume hood .
Q. What synthetic routes are viable for preparing this compound?
The compound can be synthesized via:
- Bromination : Electrophilic substitution on a pre-functionalized benzaldehyde scaffold, leveraging directing effects of trifluoromethoxy and trifluoromethyl groups.
- Cross-coupling : Suzuki-Miyaura reactions using boronic acid intermediates (e.g., 5-Bromo-2-(trifluoromethoxy)phenylboronic acid analogs) with Pd catalysts .
- Protection strategies : Temporary protection of the aldehyde group (e.g., acetal formation) to prevent side reactions during bromination .
Q. How can purity and structural integrity be confirmed?
- Purity : High-performance liquid chromatography (HPLC) with ≥95.0% purity thresholds, as standard for fluorinated aromatics .
- Structural verification :
- NMR : NMR to confirm trifluoromethyl/trifluoromethoxy groups; NMR for aromatic proton environments.
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (exact mass: ~336.96 g/mol).
- X-ray crystallography : For unambiguous confirmation of substituent positions .
Advanced Research Questions
Q. How do electron-withdrawing substituents (trifluoromethoxy, trifluoromethyl) influence reactivity in cross-coupling reactions?
- Electronic effects : The strong electron-withdrawing nature of -OCF and -CF groups reduces electron density at the aromatic ring, enhancing oxidative addition efficiency in Pd-catalyzed couplings.
- Steric effects : The meta-substituted bromine may hinder coupling at the 3-position, favoring reactivity at less sterically hindered sites.
- Methodological consideration : Use bulky ligands (e.g., SPhos) to mitigate steric challenges and improve yields .
Q. What role could this compound play in fluorinated pharmaceutical design?
- Bioavailability enhancement : Trifluoromethoxy groups improve metabolic stability and membrane permeability via reduced basicity and increased lipophilicity.
- Targeted interactions : The aldehyde moiety serves as a versatile handle for Schiff base formation or conjugation with amine-containing biomolecules.
- Case study : Analogous fluorinated benzaldehydes are intermediates in kinase inhibitors and antiviral agents .
Q. How can contradictory stability data under varying reaction conditions be resolved?
- Systematic stability assays :
- Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Solvent compatibility : Screen stability in polar (e.g., DMF) vs. nonpolar (e.g., toluene) solvents via HPLC monitoring.
- pH sensitivity : Test aldehyde reactivity under acidic/basic conditions to identify degradation pathways.
Q. What are the challenges in optimizing regioselective functionalization of this compound?
- Substituent directing effects : The trifluoromethoxy group (-OCF) is a stronger para-director than -CF, complicating electrophilic substitution patterns.
- Strategies :
- Use directing groups (e.g., boronate esters) to override inherent substituent effects.
- Employ transition-metal catalysis (e.g., Pd or Cu) for C-H activation at specific positions.
Methodological Notes
- Synthetic optimization : Prioritize anhydrous conditions to prevent aldehyde hydration.
- Analytical cross-validation : Combine NMR, HRMS, and X-ray data to resolve structural ambiguities.
- Safety compliance : Adhere to protocols for halogenated compounds, including waste disposal regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
